
1-(4-Iodophenoxy)-3-(phthalimido)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
準備方法
The synthesis of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common synthetic route includes the reaction of phthalic anhydride with 4-iodophenol and 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
化学反応の分析
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
科学的研究の応用
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of multifunctionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in inhibiting certain enzymes and receptors.
Medicine: The compound’s derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. They are also explored for their potential use in treating neurodegenerative diseases.
作用機序
The mechanism of action of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The binding of the compound to these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
類似化合物との比較
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-[3-(4-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of an iodophenoxy group, which affects its reactivity and biological activity.
2-[3-(4-Chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione:
2-[3-(4-Bromophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar to the iodophenoxy derivative, but with a bromine atom, leading to differences in reactivity and biological effects.
特性
分子式 |
C17H14INO3 |
|---|---|
分子量 |
407.20 g/mol |
IUPAC名 |
2-[3-(4-iodophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14INO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 |
InChIキー |
NIVJFFPRXWUADZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


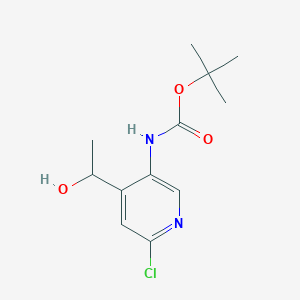


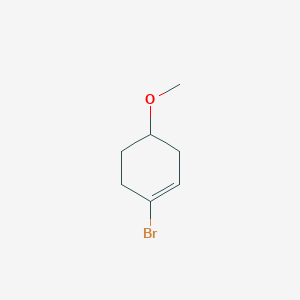
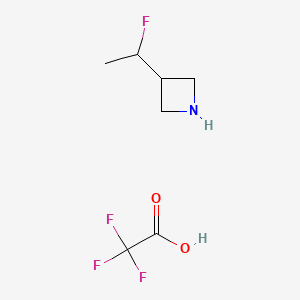
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
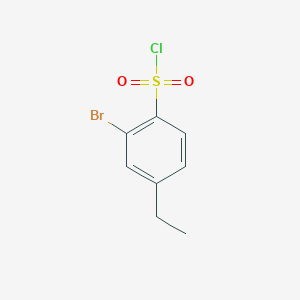
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
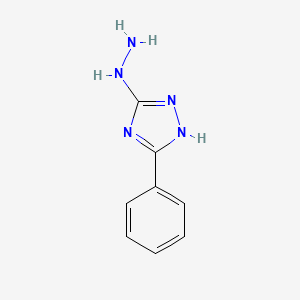
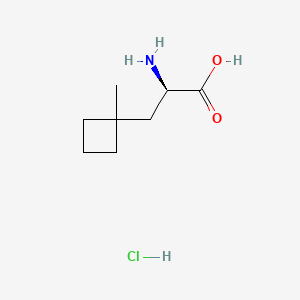
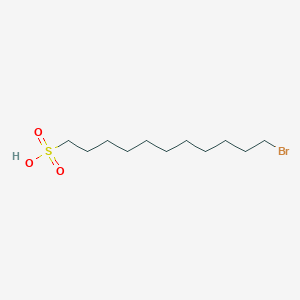
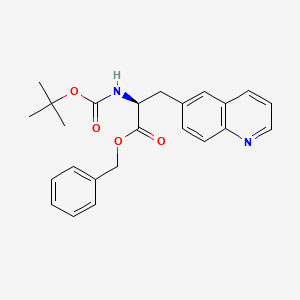
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
